molecular formula C10H17NO3 B13338041 Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate

Katalognummer: B13338041
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: MMJGDWULGVKGON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives . The reaction conditions often include the use of triethylamine as a base in methanol, leading to the formation of stereoisomers .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stereochemistry of bicyclic systems.

    Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-3-7(8(10)12)5-11-6-10/h7-8,11-12H,2-6H2,1H3

InChI-Schlüssel

MMJGDWULGVKGON-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C12CCCC(C1O)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.